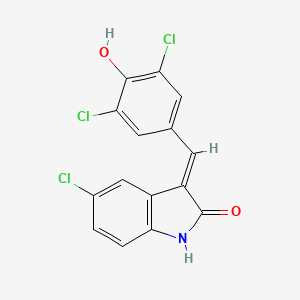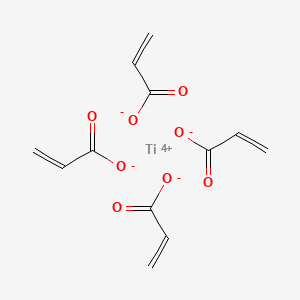
Titanium acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium acrylate is a compound that combines the properties of titanium with the reactivity of acrylate groups. This unique combination makes it a valuable material in various fields, including materials science, chemistry, and industrial applications. The compound is known for its ability to form strong bonds and its versatility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions, such as temperature and the nature of the initial reagents, play a crucial role in determining the final product. For instance, the reaction of titanium alkoxy derivatives with acrylic acid can lead to the formation of this compound clusters .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where precise control over reaction conditions is maintained. The process typically involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the acrylate groups, depending on the desired product.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: this compound derivatives are explored for their potential use in biomedical applications, including drug delivery and imaging.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: this compound is used in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which titanium acrylate exerts its effects involves the interaction of its acrylate groups with various molecular targets. The acrylate groups can undergo polymerization reactions, leading to the formation of crosslinked networks. These networks provide structural stability and enhance the material’s mechanical properties. Additionally, the titanium component can participate in catalytic reactions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Titanium acrylate can be compared with other similar compounds, such as:
Titanium oxoacrylates: These compounds have similar structures but differ in their oxidation states and reactivity.
Titanium alkoxides: While these compounds share the titanium component, they lack the acrylate groups, making them less versatile in certain reactions.
Eigenschaften
CAS-Nummer |
58197-49-2 |
|---|---|
Molekularformel |
C12H12O8Ti |
Molekulargewicht |
332.09 g/mol |
IUPAC-Name |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI-Schlüssel |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


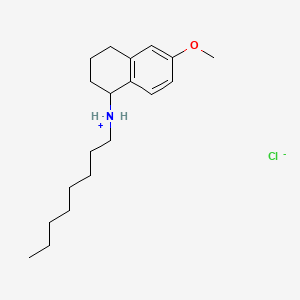

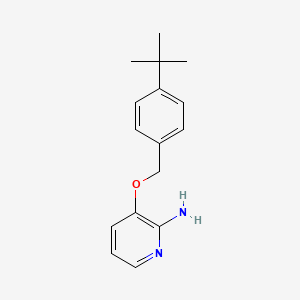
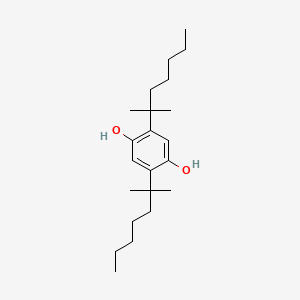
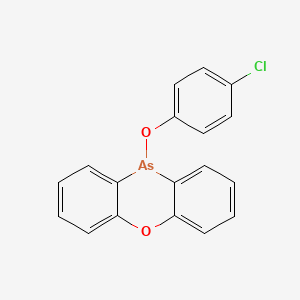
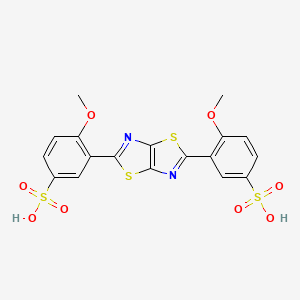

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
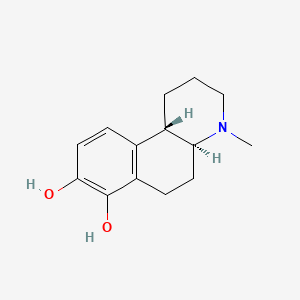
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)

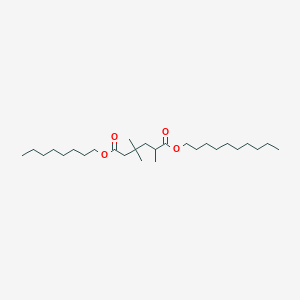
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
